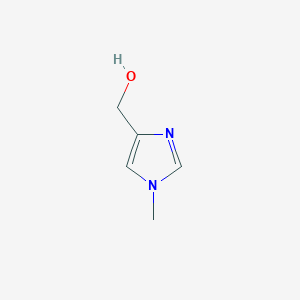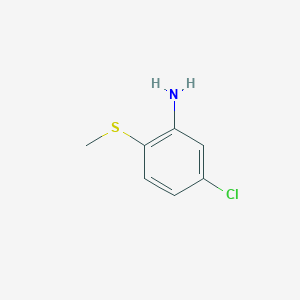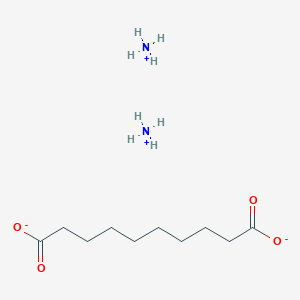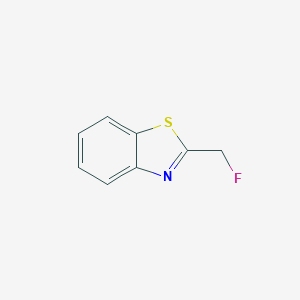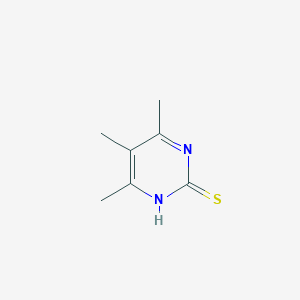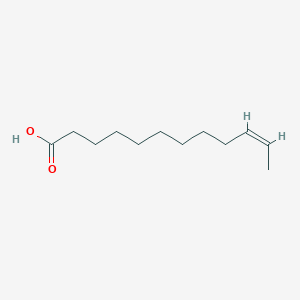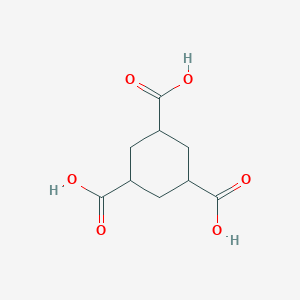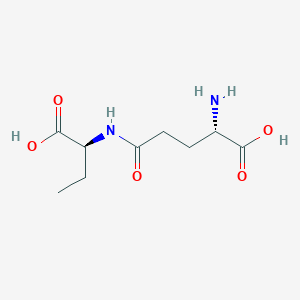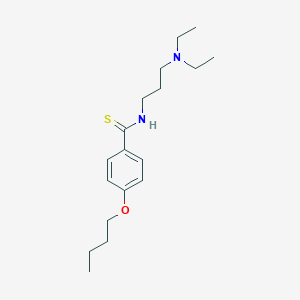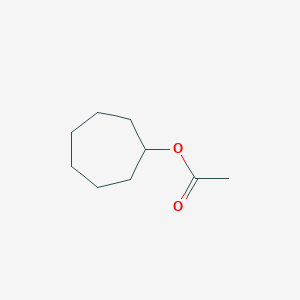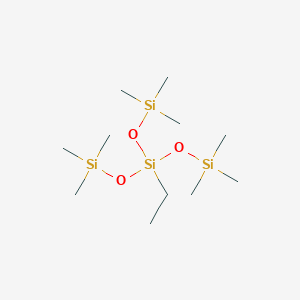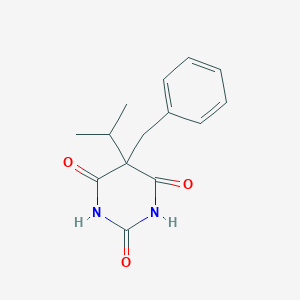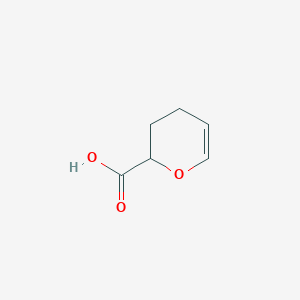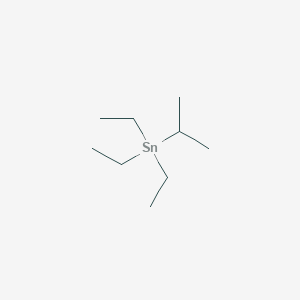
Stannane, triethyl(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, triethyl(1-methylethyl)- is a chemical compound with the molecular formula C9H22Sn. It is commonly used in scientific research as a reagent and catalyst due to its unique properties.
Mecanismo De Acción
Stannane, triethyl(1-methylethyl)- acts as a Lewis acid catalyst in many reactions. It can coordinate with electron-rich species such as carbonyl groups and activate them towards nucleophilic attack. It can also act as a reducing agent in some reactions, where it donates electrons to the substrate.
Efectos Bioquímicos Y Fisiológicos
Stannane, triethyl(1-methylethyl)- has no known biochemical or physiological effects as it is not used in any medicinal applications. However, it is important to handle this compound with care as it is toxic and can cause harm if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using stannane, triethyl(1-methylethyl)- in lab experiments are its high reactivity and selectivity towards certain reactions. It is also readily available and relatively inexpensive. However, its toxicity and air sensitivity make it difficult to handle and store. It also has limited solubility in common solvents, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the use of stannane, triethyl(1-methylethyl)- in scientific research. One direction is the development of new synthetic methodologies using this compound as a catalyst. Another direction is the exploration of its potential applications in the field of materials science, where it can be used in the synthesis of new materials with unique properties. Additionally, its use in the preparation of organotin compounds can be further explored for their potential applications in the field of polymer chemistry.
Métodos De Síntesis
Stannane, triethyl(1-methylethyl)- can be synthesized through the reaction of triethyltin chloride with isobutylmagnesium bromide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified through distillation or column chromatography.
Aplicaciones Científicas De Investigación
Stannane, triethyl(1-methylethyl)- is commonly used as a reagent and catalyst in various scientific research fields such as organic chemistry, biochemistry, and materials science. It is used in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the preparation of organotin compounds, which have applications in the field of polymer chemistry.
Propiedades
Número CAS |
17582-52-4 |
|---|---|
Nombre del producto |
Stannane, triethyl(1-methylethyl)- |
Fórmula molecular |
C9H22Sn |
Peso molecular |
248.98 g/mol |
Nombre IUPAC |
triethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3C2H5.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H2,2H3; |
Clave InChI |
KXDZEAOZOYUDRH-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C(C)C |
SMILES canónico |
CC[Sn](CC)(CC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




